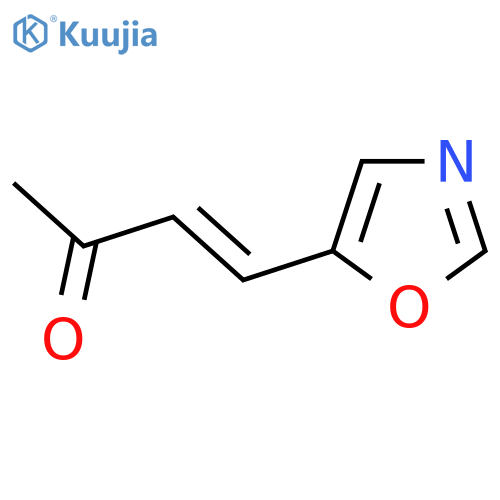Cas no 1074766-19-0 (4-(1,3-oxazol-5-yl)but-3-en-2-one)

1074766-19-0 structure
商品名:4-(1,3-oxazol-5-yl)but-3-en-2-one
4-(1,3-oxazol-5-yl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-oxazol-5-yl)but-3-en-2-one
- 1074766-19-0
- SCHEMBL4882501
- EN300-1781671
-
- インチ: 1S/C7H7NO2/c1-6(9)2-3-7-4-8-5-10-7/h2-5H,1H3/b3-2+
- InChIKey: PDHLEJFAOOHZKI-NSCUHMNNSA-N
- ほほえんだ: O1C=NC=C1/C=C/C(C)=O
計算された属性
- せいみつぶんしりょう: 137.047678466g/mol
- どういたいしつりょう: 137.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 43.1Ų
4-(1,3-oxazol-5-yl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781671-0.05g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-5.0g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 5g |
$4102.0 | 2023-05-23 | ||
| Enamine | EN300-1781671-5g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-1.0g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1781671-0.25g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-0.5g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-0.1g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-2.5g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1781671-10.0g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 10g |
$6082.0 | 2023-05-23 | ||
| Enamine | EN300-1781671-10g |
4-(1,3-oxazol-5-yl)but-3-en-2-one |
1074766-19-0 | 10g |
$6082.0 | 2023-09-20 |
4-(1,3-oxazol-5-yl)but-3-en-2-one 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
1074766-19-0 (4-(1,3-oxazol-5-yl)but-3-en-2-one) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量